(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a benzofuran ring, and a diphenylcarbamate group, making it an interesting subject for research in organic chemistry, pharmacology, and material science.
Properties
Molecular Formula |
C29H19NO6 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C29H19NO6/c31-28-23-13-12-22(17-25(23)36-27(28)16-19-11-14-24-26(15-19)34-18-33-24)35-29(32)30(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-17H,18H2/b27-16- |
InChI Key |
TVHDNSCPNTYDDV-YUMHPJSZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with diverse functional groups.
Scientific Research Applications
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for targeting specific diseases.
Industry: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound shares the benzodioxole moiety and has similar applications in research and industry.
3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide: Another compound with a benzodioxole group, used in various chemical and biological studies.
Uniqueness
What sets (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate apart is its unique combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic molecule that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a benzodioxole moiety, a benzofuran ring, and a diphenylcarbamate group. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating physiological processes.
- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways and cellular responses.
These interactions can lead to various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Study Findings : In vitro assays demonstrated that it scavenges free radicals effectively, reducing cellular damage.
-
Anticancer Properties
- Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines.
- Case Study : A study on human breast cancer cells showed that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways.
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in various models.
- Research Data : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves several steps:
- Condensation Reaction : The reaction between 1,3-benzodioxole-5-carbaldehyde and 3-oxo-2,3-dihydro-1-benzofuran under basic conditions.
- Purification : The product is purified using chromatography techniques to obtain a high-purity compound suitable for biological testing.
Research Findings
A summary of notable research findings on the biological activity of the compound is presented in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
